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Bromoacetamido-PEG8-acid

Cat. No.: B606379
M. Wt: 562.4 g/mol
InChI Key: KLVSMPBQYRYTMJ-UHFFFAOYSA-N
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Description

Significance of Bifunctional Linkers in Advanced Chemical Systems

Bifunctional linkers, also known as crosslinkers, are molecules that possess two reactive ends, enabling them to connect two or more different molecules. bldpharm.comhighforceresearch.com This capability is crucial in building complex molecular architectures with tailored functions. bldpharm.com In fields like drug delivery, bifunctional linkers are essential for creating antibody-drug conjugates (ADCs), which selectively deliver potent cytotoxic drugs to cancer cells. axispharm.combiochempeg.comnih.govbroadpharm.com The linker's design significantly influences the stability, solubility, and therapeutic efficacy of the resulting conjugate. highforceresearch.comnih.govbroadpharm.com Furthermore, bifunctional molecules are instrumental in developing proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. bldpharm.comtargetmol.com The linker in a PROTAC plays a critical role in orienting the target protein and an E3 ubiquitin ligase to facilitate protein degradation. bldpharm.com The ability to link different molecular entities has also been harnessed to create novel diagnostic tools and to immobilize proteins on surfaces for various biotechnological applications. highforceresearch.comnih.gov

Overview of Poly(ethylene glycol) (PEG) Scaffolds in Molecular Design

Poly(ethylene glycol) (PEG) is a polymer that is widely used in biomedical research due to its desirable properties, including hydrophilicity, biocompatibility, and lack of immunogenicity. nih.govbiochempeg.commdpi.com When used as a scaffold or linker, PEG can improve the solubility and stability of conjugated molecules, such as proteins and peptides, in aqueous environments. biochempeg.combiochempeg.comvulcanchem.com The flexible nature of the PEG chain can also provide spatial separation between the conjugated molecules, which can be important for maintaining their individual functions. plos.org

In the context of drug delivery, PEGylation, the process of attaching PEG chains to a molecule, can increase the hydrodynamic size of the drug, prolonging its circulation time in the bloodstream by reducing renal clearance. biochempeg.combroadpharm.combiochempeg.com PEG linkers are also integral to the development of hydrogels, which are water-swollen polymer networks used as scaffolds in tissue engineering to mimic the natural extracellular matrix. nih.govmdpi.com The length of the PEG chain can be precisely controlled to create discrete PEG (dPEG®) linkers, which have a defined molecular weight and length, ensuring uniformity in the final conjugate. broadpharm.combroadpharm.com

Role of Bromoacetamide and Carboxylic Acid Functionalities in Research Applications

The bromoacetamide and carboxylic acid groups on Bromoacetamido-PEG8-acid provide orthogonal reactivity, meaning they can be reacted with different functional groups under different conditions.

The bromoacetamide group is an alkylating agent that selectively reacts with nucleophiles, most notably the thiol groups of cysteine residues in proteins. vulcanchem.commdpi.com This reaction, which forms a stable thioether bond, is a common strategy for site-specific protein modification. researchgate.netcreative-proteomics.commpg.de The ability to target cysteine residues allows for the precise attachment of probes, drugs, or other molecules to a specific location on a protein. creative-proteomics.com The reactivity of bromoacetamide is such that it can be used in sequential conjugation strategies where other, more reactive groups are reacted first. researchgate.net

The carboxylic acid functionality offers another point of attachment. It can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-functionalized surfaces, to form a stable amide bond. nih.govacs.orgcd-bioparticles.netrsc.orgbroadpharm.com This reaction is often facilitated by coupling agents like carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS). rsc.org The carboxylic acid group is therefore crucial for immobilizing molecules onto surfaces for applications such as biosensors and microarrays, or for further conjugation to other molecules of interest. nih.govacs.orgrsc.orgnih.gov

Properties of this compound

PropertyValue
Molecular Formula C21H40BrNO11
Molecular Weight 562.45 g/mol
Spacer Arm Length 29.1 Å
Appearance Transparent liquid
Purity >95%
Storage -20°C under inert atmosphere
This data is compiled from multiple sources and may have slight variations. targetmol.comvulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40BrNO11 B606379 Bromoacetamido-PEG8-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVSMPBQYRYTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40BrNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Bromoacetamido Peg8 Acid

Functional Group Interconversion Strategies for Carboxylic Acid Moiety

The terminal carboxylic acid is a versatile functional handle that can be converted into other groups, most commonly amides and esters, to facilitate conjugation to a wide array of biomolecules and surfaces. precisepeg.com

Amide Bond Formation via Carbodiimide (B86325) Chemistry (e.g., EDC, HATU)

The most prevalent application of the carboxylic acid moiety is the formation of a stable amide bond with a primary amine. broadpharm.com This reaction does not proceed spontaneously and requires the use of coupling reagents to "activate" the carboxyl group. mychemblog.com

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for this purpose. thermofisher.com The mechanism involves the reaction of EDC with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water but readily reacts with a primary amine, forming a stable amide bond and releasing a soluble urea (B33335) byproduct. thermofisher.comthermofisher.com If the intermediate does not encounter an amine, it hydrolyzes, regenerating the original carboxylic acid. thermofisher.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful coupling reagent, often providing higher efficiency than carbodiimides, particularly for sterically demanding reactions. mychemblog.comsigmaaldrich.com HATU reacts with the carboxylic acid to form an HOAt active ester, which is more reactive than the intermediate formed by EDC, leading to faster reaction times and higher yields. sigmaaldrich.com

Table 2: Comparison of Common Amide Coupling Reagents
ReagentMechanismKey AdvantagesConsiderations
EDCForms an O-acylisourea intermediate. thermofisher.comWater-soluble; byproducts are easily removed. thermofisher.comIntermediate is unstable in aqueous solutions. thermofisher.com
HATUForms a highly reactive HOAt active ester. sigmaaldrich.comHigh coupling efficiency, even for hindered amines; fast reaction rates. mychemblog.comsigmaaldrich.comHigher cost compared to EDC.

Esterification Approaches

The carboxylic acid of Bromoacetamido-PEG8-acid can also be converted into an ester. A particularly useful strategy in bioconjugation is the formation of an "active ester," which is stable enough to be isolated but sufficiently reactive to couple with primary amines under mild conditions.

A common example is the N-hydroxysuccinimide (NHS) ester . These are typically synthesized by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a non-aqueous solvent. thermofisher.com The resulting Bromoacetamido-PEG8-NHS ester can then be purified and used in a subsequent step to react with amine-containing molecules, offering a two-step alternative to direct EDC coupling. thermofisher.com

Strategies for Bromoacetamide Reactivity Modulation

The bromoacetamide group is an electrophilic moiety that serves as a handle for covalent modification, primarily targeting nucleophiles. vulcanchem.com Its principal target in bioconjugation is the thiol side chain of cysteine residues. The reaction is a nucleophilic substitution where the sulfur atom of the thiol attacks the carbon bearing the bromine atom, displacing the bromide and forming a stable thioether linkage. vulcanchem.com

The reactivity of the bromoacetamide group can be modulated by several factors:

pH: The reaction with thiols is highly pH-dependent. At a pH near or above the pKa of the thiol group (around 8.5 for cysteine), the more nucleophilic thiolate anion (R-S⁻) is the predominant species. nih.gov Therefore, conducting the reaction at a pH between 7 and 8.5 significantly increases the reaction rate. vulcanchem.com

Intrinsic Electrophilicity: Bromoacetamides are considered moderately reactive electrophiles. They are generally less reactive than other thiol-reactive groups like maleimides. mpg.de This differential reactivity can be strategically exploited. For instance, in a protein containing multiple cysteine residues with different local environments and nucleophilicities, a more reactive maleimide (B117702) might react with all of them, while the less reactive bromoacetamide could be used to selectively target only the most nucleophilic thiol, allowing for greater control over the site of modification. mpg.de

Considerations for PEG Chain Length Variation (e.g., PEG2, PEG3, PEG4, PEG12)

The discrete PEG8 spacer is a key feature of the linker, but its length is a design element that can be modified to tune the properties of the resulting conjugate. A variety of Bromoacetamido-PEG-acid linkers with different PEG chain lengths are available for this purpose. broadpharm.combroadpharm.com

The length of the PEG chain influences several critical properties:

Solubility: Longer PEG chains, such as PEG8 and PEG12, impart greater hydrophilicity, which can improve the aqueous solubility of the linker and any hydrophobic molecules attached to it. cd-bioparticles.netbroadpharm.com

Flexibility and Spacing: A longer PEG chain provides greater physical separation and flexibility between the two conjugated partners. This can be crucial for maintaining the biological activity of a protein or for enabling a PROTAC molecule to effectively bridge a target protein and an E3 ligase. xcessbio.commedchemexpress.com

Rigidity: Shorter linkers, such as PEG2 or PEG3, create a more rigid and constrained connection between the conjugated molecules.

The choice of PEG length is therefore a critical consideration based on the specific requirements of the intended application.

Table 3: Properties of Bromoacetamido-PEGn-acid Linkers with Varying PEG Lengths
Compound NameMolecular FormulaMolecular Weight (g/mol)
Bromoacetamido-PEG2-acidC₉H₁₆BrNO₅314.13
Bromoacetamido-PEG3-acidC₁₁H₂₀BrNO₆358.18
Bromoacetamido-PEG4-acidC₁₃H₂₄BrNO₇402.23
This compoundC₂₁H₄₀BrNO₁₁562.45
Bromoacetamido-PEG12-acidC₂₉H₅₆BrNO₁₅738.66

Data sourced from BroadPharm. broadpharm.combroadpharm.com

Bioconjugation Chemistry of Bromoacetamido Peg8 Acid

Thiol-Specific Conjugation via Bromoacetamide Moiety

The bromoacetamide group is a haloacetyl reagent highly effective for targeting sulfhydryl groups present in biomolecules, most notably within the cysteine residues of proteins. precisepeg.comcreative-proteomics.com

Mechanism of Thiol-Alkylation Reaction

The conjugation of the bromoacetamide group with a thiol-containing molecule proceeds via a thiol-alkylation reaction. precisepeg.com This chemical transformation is a type of nucleophilic substitution, specifically an SN2 reaction. acs.orglibretexts.org In this mechanism, the nucleophilic sulfur atom of the thiol group attacks the electrophilic carbon atom adjacent to the bromine atom. The bromide ion serves as an effective leaving group, resulting in the formation of a new carbon-sulfur bond. cd-bioparticles.netprecisepeg.com

The high reactivity of α-halogenated acetamide (B32628) reagents like bromoacetamide is well-established for the alkylation of free cysteines in proteins. The reaction efficiently creates covalent conjugates between the PEG linker and the target biomolecule. precisepeg.com

Selectivity for Sulfhydryl Groups in Biomolecules

The bromoacetamide moiety demonstrates a high degree of selectivity for sulfhydryl (-SH) groups, especially under controlled pH conditions. precisepeg.comcreative-biogene.com Thiols are among the strongest nucleophiles within the functional groups of amino acid side chains. While other nucleophilic groups exist in proteins, such as the primary amines in lysine (B10760008) residues, the reaction with thiols is favored. thermofisher.com

Research comparing the reactivity of bromoacetyl groups and maleimide (B117702) groups with thiols has shown that kinetic discrimination can be achieved by controlling the pH of the reaction medium. nih.gov Bromoacetyl functions react more slowly than maleimides at a neutral pH of 6.5. However, at a higher pH of around 9.0, the bromoacetyl group reacts efficiently with thiols while maintaining high chemoselectivity, showing negligible reaction with other nucleophilic groups like the α- and ε-amino groups found in peptides. nih.gov This pH-dependent reactivity allows for sequential conjugation strategies when multiple reactive functionalities are present.

Table 1: Reactivity of Thiol-Reactive Functional Groups

Functional GroupTargetOptimal pHBond FormedKey Characteristics
BromoacetamideSulfhydryl (-SH)~9.0ThioetherForms a highly stable, irreversible bond; reaction is slower than maleimide at neutral pH. nih.govcreative-biolabs.com
MaleimideSulfhydryl (-SH)6.5 - 7.5ThioetherFast and highly specific reaction at neutral pH; resulting bond can undergo a reverse Michael reaction, leading to potential instability. creative-biolabs.com
Pyridyl DisulfideSulfhydryl (-SH)4.0 - 5.0DisulfideForms a reducible disulfide bond, allowing for cleavage in a reductive environment. creative-biogene.comacs.org

Formation of Stable Thioether Bonds

The alkylation of a sulfhydryl group by the bromoacetamide moiety results in the formation of a highly stable thioether bond. creative-biogene.comacs.org This covalent linkage is noted for its irreversibility under typical physiological conditions. creative-biolabs.com The stability of this bond is a significant advantage over other conjugation chemistries, such as those involving maleimides or disulfide linkages. libretexts.orgcreative-biolabs.com

The thioether bond formed from maleimide conjugation can be susceptible to a retro-Michael reaction, which can lead to premature cleavage of the conjugate. creative-biolabs.com In contrast, the thioether bond from bromoacetamide chemistry is completely irreversible and not subject to such degradation pathways. creative-biolabs.com Studies involving antibody-drug conjugates (ADCs) have demonstrated that linkers utilizing bromoacetamide chemistry exhibit excellent plasma stability, with no measurable systemic release of the conjugated drug over a two-week period in mouse models. creative-biolabs.com This high degree of stability makes bromoacetamide-based linkers ideal for applications requiring long-term integrity of the conjugate in vivo. tandfonline.com

Reducible Linkage Considerations in Bromoacetamide Chemistry

A key feature of the thioether bond formed through bromoacetamide chemistry is its non-reducible nature. creative-biolabs.com Unlike disulfide bonds, which are designed to be cleaved in the reductive environment of the cell, thioether linkages are robust and resistant to reduction. libretexts.orgacs.org This characteristic is a critical consideration in the design of bioconjugates. For applications where the linked components must remain permanently attached, such as in the creation of stable antibody-drug conjugates or for surface immobilization, the non-reducible thioether bond is highly desirable. creative-biolabs.comtandfonline.com The lack of a reducible linkage ensures the stability and longevity of the conjugate, preventing the premature release of payloads or dissociation of biomolecular complexes. creative-biolabs.com

Amine-Reactive Conjugation via Carboxylic Acid Moiety

The opposite end of the Bromoacetamido-PEG8-acid linker is a terminal carboxylic acid (-COOH) group, which enables conjugation to molecules containing primary amines. cd-bioparticles.net

Amidation Reactions with Primary Amines

The carboxylic acid group can be covalently linked to primary amines (–NH2), which are present at the N-terminus of polypeptide chains and on the side chain of lysine residues, through an amidation reaction. thermofisher.comresearchgate.net The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient. libretexts.org Therefore, the carboxylic acid must first be "activated" using a coupling agent. researchgate.net

Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), are commonly used for this purpose. cd-bioparticles.netresearchgate.netnih.gov The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide (B86325), which forms a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine. The subsequent reaction displaces the carbodiimide byproduct (as a soluble urea (B33335) derivative) and forms a stable, covalent amide bond. researchgate.netlibretexts.org The efficiency of EDC-mediated coupling is pH-dependent, with the initial activation of the carboxyl group favoring a slightly acidic pH (e.g., 4.5), while the subsequent reaction with the amine proceeds efficiently at a more neutral pH (7.2-7.5). thermofisher.comnih.gov This two-step, one-pot reaction is a cornerstone of bioconjugation chemistry for linking carboxylates to amines. researchgate.net

Activated Ester Intermediates (e.g., NHS esters) in Amidation

The carboxylic acid group of this compound is not inherently reactive towards primary amines. To facilitate the formation of a stable amide bond, the carboxyl group must first be converted into a more reactive form, typically an activated ester. broadpharm.com N-hydroxysuccinimide (NHS) esters are among the most common and effective activated esters used for this purpose in bioconjugation. thermofisher.comglenresearch.com

The activation process involves reacting the terminal carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). cd-bioparticles.netbroadpharm.com This reaction yields a Bromoacetamido-PEG8-NHS ester intermediate.

This NHS ester is highly susceptible to nucleophilic attack by primary aliphatic amines, which are present on the N-terminus of proteins and on the side chain of lysine residues. thermofisher.comglenresearch.com The conjugation reaction is typically carried out in aqueous, non-nucleophilic buffers at a slightly alkaline pH, generally between 7 and 9. glenresearch.com Under these conditions, the amine attacks the carbonyl carbon of the ester, forming a stable amide linkage and releasing NHS as a byproduct. glenresearch.com While NHS esters can also react with other nucleophiles, the resulting bonds are often unstable and can be displaced by amines, ensuring high selectivity for the desired amidation. glenresearch.com The competition between the desired aminolysis and the hydrolysis of the NHS ester is a key consideration; reactions are often performed in buffers like borate (B1201080) buffer at pH 8.5 to optimize protein immobilization. nih.gov

Table 1: Typical Reaction Conditions for NHS Ester-Mediated Amidation

Parameter Condition Rationale Source(s)
Activation Reagents EDC, NHS (or HATU) To convert the terminal carboxylic acid into a reactive NHS ester. cd-bioparticles.netbroadpharm.com
Reaction Buffer Non-nucleophilic (e.g., phosphate (B84403), borate, bicarbonate) To avoid buffer interference with the conjugation reaction. glenresearch.comnih.gov
pH 7.0 - 9.0 Facilitates deprotonation of the primary amine, increasing its nucleophilicity, while managing the rate of NHS ester hydrolysis. glenresearch.com
Temperature Room Temperature Sufficient for the reaction to proceed efficiently without denaturing most proteins. glenresearch.com

| Reaction Time | 1 - 2 hours | Generally adequate for quantitative labeling, though optimization may be required. | glenresearch.com |

Orthogonal Reactivity Profiles for Multi-Component Conjugation Strategies

The distinct chemical reactivities of the bromoacetamide and carboxylic acid groups on the this compound linker are the basis of its utility in complex, multi-step bioconjugation strategies. nih.gov This "orthogonal" reactivity allows for the sequential and specific attachment of different molecules to a central scaffold or biomolecule. nih.gov The bromoacetyl group reacts with thiols, while the (activated) carboxyl group reacts with amines, and these reactions can be performed under different conditions, ensuring that one reaction proceeds without interfering with the other functional group. axispharm.comvulcanchem.com

A critical aspect of this orthogonality is the ability to control the reaction kinetics through pH. The reaction of haloacetyl groups with thiols is highly pH-dependent. researchgate.netnih.gov Research comparing bromoacetyl and maleimide functions shows that a significant kinetic discrimination can be achieved by adjusting the pH. nih.gov The bromoacetyl group reacts efficiently with thiols at a higher pH (e.g., pH 9.0), while remaining largely unreactive towards other nucleophilic groups like amines or imidazole (B134444) that might be present on a peptide or protein. researchgate.netnih.gov In contrast, the NHS ester-mediated amidation is typically performed at a pH range of 7.0-8.5. glenresearch.comnih.gov

This differential reactivity allows for precise, sequential conjugation. For instance, a biomolecule containing a thiol group (e.g., a cysteine-containing peptide) can be attached to the bromoacetyl end of the linker at pH 9.0. Subsequently, a second molecule with a primary amine can be conjugated to the now-activated carboxyl end at a lower pH. This strategy is instrumental in creating well-defined constructs like antibody-drug conjugates (ADCs) or liposomal vaccines where multiple components must be attached in a specific orientation. axispharm.comnih.gov

Table 2: Orthogonal Reaction Scheme for this compound

Functional Group on Linker Reactive Partner on Biomolecule Typical Reaction pH Bond Formed Source(s)
Bromoacetamide Thiol (e.g., Cysteine) 7.0 - 9.0 Stable Thioether vulcanchem.comnih.gov

Applications in Chemical Biology and Biomedical Research Modalities

Protein and Peptide Modification and Functionalization

The ability to modify proteins and peptides with precision is fundamental to understanding their function and for developing new therapeutics. Bromoacetamido-PEG8-acid serves as a key reagent in this context, enabling researchers to introduce specific functionalities and modulate the properties of biomolecules.

Site-specific modification of proteins is crucial for studying their structure-function relationships and for creating well-defined bioconjugates. nih.gov The bromoacetamide group of this compound is a reactive handle that can selectively form a covalent bond with the sulfhydryl group of cysteine residues in proteins through a thiol-alkylation reaction. precisepeg.com This reaction is highly specific for cysteine over other amino acids like lysine (B10760008), especially at a neutral pH, due to the lower pKa of the thiol group. nih.gov This allows for the precise attachment of the PEG8-acid linker to a specific site on a protein, which can be a naturally occurring cysteine or one introduced through site-directed mutagenesis. nih.govmdpi.com

The carboxylic acid end of the molecule can then be used for further conjugation with other molecules of interest, such as fluorescent dyes, affinity tags, or therapeutic payloads, using standard amide bond formation chemistry. broadpharm.comcd-bioparticles.net This two-step process allows for the creation of complex and well-defined protein conjugates for a wide range of applications in research and diagnostics. precisepeg.com

FeatureDescription
Reactive Group Bromoacetamide
Target Residue Cysteine (thiol group)
Reaction Type Thiol-alkylation (Nucleophilic Substitution)
Conjugation Handle Terminal Carboxylic Acid

The process of attaching PEG chains to therapeutic proteins, known as PEGylation, is a well-established strategy to improve their pharmacological properties. wikipedia.org The incorporation of the hydrophilic PEG8 linker from this compound can enhance the therapeutic potential of proteins in several ways. wikipedia.org By increasing the hydrodynamic size of the protein, PEGylation can reduce its clearance by the kidneys, thereby prolonging its circulation time in the bloodstream. wikipedia.org This can lead to a reduced dosing frequency for patients.

Furthermore, the PEG chain can "mask" the protein from the immune system, reducing its immunogenicity and the likelihood of an adverse immune response. wikipedia.orgfrontiersin.org This is particularly important for non-human derived therapeutic proteins. The flexible and hydrophilic nature of the PEG linker can also help to maintain the protein's native conformation and biological activity. thermofisher.com

In laboratory settings, handling and studying proteins can be challenging due to issues with solubility and stability. researchgate.net The attachment of PEG chains, facilitated by reagents like this compound, can significantly improve the solubility of proteins, especially those that are prone to aggregation. thermofisher.com The hydrophilic nature of the PEG linker increases the protein's interaction with water, preventing the formation of insoluble aggregates. thermofisher.com

Moreover, the PEG chain can provide steric hindrance, protecting the protein from enzymatic degradation by proteases. This enhanced stability is beneficial for both in vitro experiments and for maintaining the integrity of proteins in storage. The ability to improve both solubility and stability makes PEGylation a valuable tool for a wide range of research applications. frontiersin.orgresearchgate.net

Benefit of PEGylationMechanism
Increased Circulation Time Larger hydrodynamic size reduces renal clearance. wikipedia.org
Reduced Immunogenicity PEG chain masks the protein from the immune system. wikipedia.org
Enhanced Solubility Hydrophilic PEG chain prevents aggregation. thermofisher.com
Improved Stability Steric hindrance protects against proteolysis.

Development of Chemically Enhanced Protein Therapeutics

Proteolysis-Targeting Chimeras (PROTACs) Design and Synthesis

PROTACs are a novel class of therapeutic agents that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. drugdiscoverytrends.comnih.gov These bifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. acs.orgnih.gov

This compound is a PEG-based linker that is utilized in the synthesis of PROTACs. xcessbio.comchemondis.commedchemexpress.comtargetmol.comqiyuebio.com The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govmdpi.com PEG linkers are a favored scaffold in PROTAC design due to their solubility and flexibility, which can facilitate the necessary protein-protein interactions for ubiquitination. nih.gov

The bromoacetamide and carboxylic acid functionalities of this compound provide orthogonal handles for sequentially attaching the target protein ligand and the E3 ligase ligand, allowing for the modular and efficient synthesis of PROTAC libraries with varying linker compositions. nih.govbroadpharm.com

The successful design of a PROTAC depends on the optimal spatial arrangement of the target protein and the E3 ligase, which is dictated by the linker. nih.gov The length of the linker is a crucial parameter; linkers that are too short may not allow for the formation of a stable ternary complex, while excessively long linkers might lead to unproductive binding. nih.gov Studies have shown that for some targets, longer linkers are more effective at inducing degradation. nih.gov For instance, PROTACs targeting TANK-binding kinase 1 (TBK1) showed no activity with linkers shorter than 12 atoms, whereas those with longer linkers demonstrated potent degradation. nih.gov

The flexibility of the PEG8 linker in this compound allows for dynamic conformational changes that can help to achieve a productive orientation of the two proteins. nih.gov The linker is not merely a passive spacer but can also form specific interactions, such as hydrogen bonds, with the proteins in the ternary complex, contributing to its stability. nih.gov The design of the linker is therefore a key aspect of "linkerology," a field focused on optimizing PROTAC efficacy through rational linker design. acs.org The choice of E3 ligase is also critical, with the most commonly used being Cereblon (CRBN) and von Hippel-Lindau (VHL), although the exploration of other E3 ligases is an active area of research. researchgate.netrsc.org

Linker Length and Composition Influence on Ternary Complex Formation

The formation of a stable ternary complex, consisting of a target protein, a bifunctional molecule, and an E3 ubiquitin ligase, is a critical step in targeted protein degradation facilitated by technologies like Proteolysis Targeting Chimeras (PROTACs). The linker connecting the two binding moieties of the PROTAC plays a crucial role in this process, and its length and composition can significantly impact the stability and efficacy of the resulting ternary complex. medchemexpress.comnih.gov

The length of the linker is a key determinant of whether a productive ternary complex can form. biochempeg.com A linker that is too short may cause steric hindrance, preventing the target protein and the E3 ligase from coming together effectively. biochempeg.com Conversely, an excessively long linker can lead to increased flexibility and mobility, which may decrease the stability of the ternary complex by reducing the effective concentration of the binding partners. biochempeg.com Research has shown that optimal linker lengths can vary, often falling within the range of 12 to over 20 carbon atoms, with polyethylene (B3416737) glycol (PEG), alkyl chains, and alkyl/ether combinations being commonly used linker types. medchemexpress.com

A study investigating the impact of linker length on Ribonuclease-Targeting Chimeras (RiboTACs) found that increasing the PEG linker length from two to eight units enhanced potency. acs.org However, further increasing the linker length resulted in decreased activity, highlighting the existence of an optimal linker length for a given system. acs.org This optimization is crucial for achieving a productive ternary complex that leads to efficient degradation of the target. acs.org

Linker FeatureInfluence on Ternary ComplexResearch Finding
Length Affects the distance and orientation between the target protein and E3 ligase.Optimal lengths vary; a study on RiboTACs showed potency increased from PEG2 to PEG8, then decreased with longer linkers. acs.org
Composition Influences solubility, aggregation, and flexibility.PEG chains, like in this compound, improve aqueous solubility and can prevent aggregation of hydrophobic components. broadpharm.comaxispharm.comresearchgate.net
Flexibility Impacts the ability of the complex to adopt a productive conformation.Excessive flexibility from very long linkers can decrease ternary complex stability. biochempeg.com

Development of Molecular Probes and Imaging Agents

The unique properties of this compound make it a valuable tool in the development of molecular probes and imaging agents for biomedical research. Its bifunctional nature, with a thiol-reactive bromoacetamide group and a carboxyl group, coupled with a hydrophilic PEG8 spacer, allows for the precise and stable conjugation of various reporter molecules to biomolecules of interest. broadpharm.comcreative-biolabs.comcd-bioparticles.net

Conjugation to Fluorescent Tags and Reporter Molecules

This compound serves as a versatile linker for attaching fluorescent dyes to proteins, peptides, and other biomolecules for use in a wide range of applications, including fluorescence microscopy and flow cytometry. axispharm.com The bromoacetamide group reacts specifically with free thiol groups, such as those found in cysteine residues of proteins, to form a stable thioether bond. axispharm.comaxispharm.com The terminal carboxylic acid can be activated to react with primary amines, providing an alternative conjugation strategy. broadpharm.comcd-bioparticles.net The PEG8 spacer enhances the water solubility of the resulting conjugate, which is often a challenge with hydrophobic fluorescent dyes, and helps to minimize steric hindrance, preserving the biological activity of the labeled molecule. axispharm.combroadpharm.com

Component of this compoundFunction in Fluorescent LabelingBenefit
Bromoacetamide Group Reacts with thiol groups (e.g., on cysteine residues). axispharm.comaxispharm.comForms a stable thioether bond for secure attachment of the fluorescent tag.
PEG8 Spacer Provides a flexible, hydrophilic bridge. axispharm.combroadpharm.comIncreases water solubility of the conjugate and reduces potential aggregation. axispharm.com
Carboxylic Acid Group Can be activated to react with primary amines. broadpharm.comcd-bioparticles.netOffers an alternative conjugation point for biomolecules.

Integration into Radiolabeling Strategies for Preclinical Imaging

In the field of preclinical imaging, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), this compound can be utilized to create radiolabeled probes. nih.govmdpi.com The bromoacetamide moiety can be used to attach a chelator molecule to a targeting biomolecule, such as an antibody or oligonucleotide. mdpi.com This chelator can then securely hold a metallic radioisotope, like Technetium-99m (for SPECT) or Gallium-68 (for PET). nih.govmdpi.com

Alternatively, a radiolabeled prosthetic group containing a thiol-reactive function can be synthesized and then conjugated to a biomolecule via a linker like this compound. For example, reagents like N-(4-[18F]fluorobenzyl)-2-bromoacetamide have been developed for the radiolabeling of oligonucleotides. nih.govmdpi.com The PEG8 component of the linker can be advantageous in these applications by improving the pharmacokinetic properties of the radiolabeled probe, such as increasing its circulation half-life and reducing non-specific uptake in tissues like the liver. mdpi.com

Radiolabeling StrategyRole of this compoundExample Radionuclide
Chelator Conjugation Links a chelating agent to a targeting biomolecule. mdpi.com99mTc, 68Ga nih.govmdpi.com
Prosthetic Group Attachment Connects a pre-radiolabeled molecule to a biomolecule.18F nih.govmdpi.com

Nucleic Acid Conjugation and Delivery Research

The functionalization of nucleic acids with molecules like this compound is a key strategy in the development of nucleic acid-based therapeutics and diagnostics. This linker can be used to attach various moieties to oligonucleotides to enhance their properties for applications such as targeted delivery and bio-sensing. creative-biogene.com

Strategies for Oligonucleotide Functionalization

This compound provides a means to functionalize oligonucleotides that have been modified to contain a reactive thiol group. axispharm.combiomers.net Thiol-modified oligonucleotides can be synthesized with a thiol group at either the 5' or 3' end. biomers.net The bromoacetamide group of the linker readily reacts with this thiol group to form a stable thioether linkage. axispharm.com This conjugation strategy is efficient and allows for the site-specific attachment of the PEG8-acid linker. nih.gov The terminal carboxylic acid of the now-conjugated linker can then be used for further derivatization, such as coupling to peptides, proteins, or other functional molecules using standard carbodiimide (B86325) chemistry. broadpharm.comcd-bioparticles.net This multi-step approach allows for the construction of complex oligonucleotide conjugates with tailored properties. nih.gov

Table of Functionalization Strategies:

Step Description Key Reagents/Groups
1. Oligonucleotide Modification Synthesis of an oligonucleotide with a terminal thiol group. Thiol modifier CPG biosearchtech.com
2. Linker Conjugation Reaction of the thiol-modified oligonucleotide with this compound. Bromoacetamide group, Thiol group

| 3. Further Derivatization | Activation of the terminal carboxylic acid for reaction with an amine-containing molecule. | Carboxylic acid group, EDC/DCC activators cd-bioparticles.net |

Linker Role in Modulating RNA/DNA-Polymer Complex Properties

In the context of nucleic acid delivery, PEG linkers like the one in this compound play a significant role in modulating the properties of RNA/DNA-polymer complexes. biochempeg.com When oligonucleotides are formulated into nanoparticles or complexes with polymers for delivery, the inclusion of PEG chains can have several beneficial effects. biochempeg.com

Applications in Materials Science and Nanotechnology

Surface Functionalization of Biomaterials and Devices

The ability to modify surfaces at the molecular level is crucial for the development of advanced biomaterials and diagnostic devices. Bromoacetamido-PEG8-acid plays a key role in this area by enabling the covalent attachment of molecules to various substrates.

Covalent grafting is a technique used to permanently attach polymer chains to a surface, thereby altering its properties such as wettability, biocompatibility, and adhesion. sigmaaldrich.comrsc.org This process can be achieved through "grafting to" or "grafting from" methods. sigmaaldrich.com In the "grafting to" approach, pre-synthesized polymers with reactive end groups are attached to a complementary surface. sigmaaldrich.com

This compound is well-suited for this application. The carboxylic acid terminus can be activated to react with amine-functionalized polymer surfaces, while the bromoacetyl group remains available for subsequent conjugation of thiol-containing biomolecules. This strategy allows for the creation of stable, functionalized surfaces on a variety of polymeric materials.

Radiation-induced grafting is another method for modifying polymer surfaces, where irradiation creates active sites on the polymer matrix that can initiate covalent bonding with monomers. icm.edu.pl While direct research on this compound in radiation-induced grafting is not prevalent, its fundamental reactivity makes it a candidate for post-grafting modification of surfaces functionalized with appropriate reactive groups.

The performance of biosensors heavily relies on the effective immobilization of biorecognition elements (e.g., antibodies, enzymes) onto the sensor surface. This compound serves as a versatile linker for this purpose. For instance, in the development of surface plasmon resonance (SPR) biosensors, the carboxylic acid end of the linker can be used to attach it to an amine-functionalized sensor chip. google.com Subsequently, antibodies or other proteins containing cysteine residues can be covalently attached via the bromoacetyl group. This controlled orientation and stable linkage enhance the sensitivity and reliability of the biosensor.

Covalent Grafting onto Polymer Surfaces

Polymer and Hydrogel Engineering

The unique properties of this compound also lend themselves to the engineering of complex three-dimensional structures like polymers and hydrogels for various research applications.

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. researchgate.net Their formation relies on the crosslinking of polymer chains. researchgate.netthermofisher.com this compound can act as a crosslinking agent in hydrogel synthesis. For example, if a polymer contains both amine and thiol functional groups, the carboxylic acid and bromoacetyl groups of the linker can form covalent bonds with these respective groups, thus creating a crosslinked network. This dual reactivity allows for the formation of hydrogels with tailored mechanical and chemical properties. The use of zero-length crosslinkers like EDC can also facilitate the direct conjugation of carboxylates to primary amines, a common reaction in hydrogel formation. thermofisher.com

Polymeric scaffolds provide a structural framework for tissue engineering and other regenerative medicine applications. nih.govmdpi.com Functionalizing these scaffolds with bioactive molecules is essential to promote cell attachment, proliferation, and differentiation. nih.gov this compound is an ideal candidate for such functionalization.

For example, a polymeric scaffold with primary amine groups on its surface can be reacted with the carboxylic acid end of this compound. The now-exposed bromoacetyl groups can then be used to immobilize peptides containing cysteine residues, such as the RGD (arginine-glycine-aspartic acid) sequence, which is known to promote cell adhesion. This approach allows for the precise control over the density and presentation of bioactive signals on the scaffold surface. This method is applicable to both natural polymers like collagen and synthetic polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). mdpi.com

Stimuli-responsive or "smart" hydrogels can undergo significant changes in their properties in response to external cues like pH or mechanical stress. dcu.ienih.gov This behavior is highly desirable for applications such as controlled drug delivery. psu.edu

The design of pH-responsive hydrogels often involves incorporating acidic or basic functional groups into the polymer network. dcu.ienih.gov For instance, a hydrogel containing polymers with carboxylic acid groups will swell at high pH due to the deprotonation and electrostatic repulsion of the carboxylate groups. dcu.ie While this compound itself does not directly confer pH responsiveness, its carboxylic acid group can be incorporated into the polymer backbone of a hydrogel. psu.edu The swelling and drug release properties of such a hydrogel would then be influenced by the pH of the surrounding environment. nih.gov

Shear-responsive hydrogels are designed to change their properties under mechanical stress. nih.gov This can be achieved by using dynamic covalent bonds or physical crosslinks that can break and reform. nih.gov The covalent bonds formed by this compound are generally stable. However, it can be used to tether other molecules to the hydrogel network that do impart shear-thinning properties.

Nanoparticle Surface Engineering and Bioconjugation

Functionalization of Metal Nanoparticles (e.g., Gold, Silver, Iron Oxide)

The surface functionalization of metal nanoparticles is critical for their application in biological systems, enhancing their stability, biocompatibility, and targeting capabilities. This compound serves as a versatile linker for this purpose.

Gold Nanoparticles (AuNPs): Gold nanoparticles are widely used in diagnostics and therapeutics. researchgate.net Their surfaces can be modified using molecules with thiol groups, which form strong gold-thiol bonds. While this compound itself does not have a thiol, it is used in multi-step functionalization strategies. For instance, a molecule with a thiol on one end and an amine on the other can first be attached to the AuNP. Subsequently, the carboxylic acid end of this compound can be activated (e.g., using EDC/sulfo-NHS chemistry) to react with the amine on the nanoparticle surface. emsdiasum.com This leaves the bromoacetamide group exposed and available for conjugation to thiol-containing biomolecules like peptides or antibodies for targeted applications. researchgate.netnih.gov The PEG chain in this construct provides colloidal stability to the nanoparticles. researchgate.net

Silver Nanoparticles (AgNPs): Silver nanoparticles are known for their potent antimicrobial properties. dovepress.commdpi.com Surface modification is crucial to improve their stability in biological media and reduce potential cytotoxicity. mdpi.comnih.gov Similar to gold, silver surfaces have a strong affinity for sulfur. This compound can be incorporated into the surface coating of AgNPs to introduce reactive sites for bioconjugation. By first coating the AgNP with a thiol-containing molecule that also presents an amine group, the carboxylic acid of this compound can be covalently linked, presenting the bromoacetamide function for further attachment of targeting ligands. mdpi.com This PEGylated functionalization enhances the dispersion and stability of the nanoparticles. mdpi.com

Iron Oxide Nanoparticles (IONPs): Superparamagnetic iron oxide nanoparticles (SPIONs) are extensively used as contrast agents in magnetic resonance imaging (MRI) and in applications like magnetic hyperthermia and targeted drug delivery. nanolive.comnih.gov For in vivo use, IONPs require a surface coating to prevent aggregation and opsonization. nih.govimagionbiosystems.comresearchgate.net Polymers are commonly used for this purpose. mdpi.com this compound's carboxylic acid group can be used to attach the linker to amine-functionalized IONPs. precisepeg.com This process results in a PEGylated nanoparticle with a terminal bromoacetamide group, which can then be used to covalently attach thiol-containing targeting moieties, creating a system suitable for preclinical research in targeted imaging or therapy. nih.govimagionbiosystems.com

Table 1: Functionalization Strategies for Metal Nanoparticles using this compound

Nanoparticle TypePrimary Surface InteractionRole of this compoundKey Research Application
Gold (AuNP)Attachment via preliminary amine-thiol linkers to Au surface.Carboxylic acid end couples to the amine-functionalized surface; bromoacetamide end available for bioconjugation. emsdiasum.comTargeted drug delivery, biosensing. researchgate.net
Silver (AgNP)Attachment via preliminary amine-thiol linkers to Ag surface.Provides a PEG spacer for stability and a reactive bromoacetamide group for attaching biomolecules. mdpi.comAntimicrobial systems, nanomedicine. dovepress.commdpi.com
Iron Oxide (IONP)Carboxylic acid end attaches to amine groups on a pre-coated IONP surface. precisepeg.comConfers "stealth" properties and provides a handle for conjugating targeting ligands. imagionbiosystems.comMRI contrast agents, targeted cancer therapy. nanolive.comnih.gov

PEG-Coating Strategies for Reduced Protein Adsorption and Colloidal Stability in Research Models

When nanoparticles are introduced into biological fluids, proteins rapidly adsorb onto their surface, forming a "protein corona." This can mask targeting ligands, trigger an immune response, and lead to rapid clearance from circulation. Surface modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to mitigate these effects. mdpi.comnih.gov

The PEG8 chain of this compound plays a crucial role in this context. By attaching these linkers to a nanoparticle surface, a dense layer of hydrophilic, flexible PEG chains is formed. This layer creates a steric barrier that physically repels proteins, significantly reducing non-specific protein adsorption. mdpi.comresearchgate.netnih.gov Research has shown that the effectiveness of protein repulsion depends on the density and length of the PEG chains. mdpi.comnih.gov Denser PEG layers are more effective at preventing protein adsorption and subsequent denaturation on the surface. nih.gov

This reduction in protein binding directly enhances the colloidal stability of the nanoparticles. rsc.orgmdpi.com Nanoparticles without adequate surface protection tend to aggregate in high-salt biological environments, which can compromise their function and safety. frontiersin.orgresearchgate.net The PEG coating provided by molecules like this compound helps maintain the particles as a monodisperse suspension, which is essential for predictable behavior in research models. emsdiasum.comimagionbiosystems.com This "stealth" property allows the nanoparticles to circulate longer in the body, increasing the probability of reaching their intended target. imagionbiosystems.com

Table 2: Impact of PEG-Coating on Nanoparticle Properties

PropertyState Before PEG-CoatingState After PEG-CoatingUnderlying Mechanism
Protein AdsorptionHigh, rapid formation of protein corona.Significantly reduced. mdpi.comnih.govFormation of a hydrophilic steric barrier that repels proteins. researchgate.netnih.gov
Colloidal StabilityProne to aggregation in biological media. frontiersin.orgHigh stability and monodispersity. emsdiasum.comimagionbiosystems.comSteric hindrance prevents particles from coming into close contact and aggregating. researchgate.net
In Vivo CirculationRapid clearance by the mononuclear phagocyte system.Prolonged circulation time ("stealth" effect). imagionbiosystems.comReduced opsonization (protein binding) leads to decreased recognition by immune cells. imagionbiosystems.com

Integration into Targeted Nanoparticle Systems for Preclinical Research

The ultimate goal of many nanomedicine platforms is to achieve targeted delivery of a therapeutic or diagnostic agent to a specific site, such as a tumor. nih.gov this compound is an integral component in the design of such systems for preclinical research. Its bifunctional nature allows it to act as the crucial bridge between the nanoparticle carrier and the targeting moiety. cd-bioparticles.netbroadpharm.com

The process for creating a targeted system typically involves:

Nanoparticle Synthesis and Primary Coating: A core nanoparticle (e.g., gold, iron oxide) is synthesized and often coated with a primary layer to introduce functional groups, such as amines. nih.govresearchgate.net

Linker Attachment: The carboxylic acid end of this compound is covalently bonded to the amine groups on the nanoparticle surface, often using carbodiimide (B86325) chemistry (e.g., EDC). cd-bioparticles.netemsdiasum.com This step blankets the nanoparticle in a layer of PEG chains terminating in reactive bromoacetamide groups.

Targeting Ligand Conjugation: A targeting ligand, such as an antibody, antibody fragment, or peptide that specifically recognizes a receptor overexpressed on target cells, is conjugated to the nanoparticle. This is achieved via the reaction between the bromoacetamide group on the PEG linker and a free thiol group on the targeting ligand.

This modular approach allows researchers to combine different nanoparticles with various targeting ligands to develop and test novel systems for specific diseases in preclinical models. imagionbiosystems.com The PEG8 spacer not only improves the pharmacokinetic properties of the conjugate but also provides spatial separation between the nanoparticle and the targeting ligand, which can help ensure that the ligand remains accessible for binding to its receptor. rsc.org Preclinical studies using nanoparticles functionalized with PEG linkers have demonstrated improved circulation times and targeting efficiency. imagionbiosystems.com

Mechanistic and Methodological Considerations in Research Utilizing Bromoacetamido Peg8 Acid

Reaction Kinetics and Efficiency in Aqueous Environments

The conjugation of Bromoacetamido-PEG8-acid to biomolecules, particularly proteins and peptides, hinges on the specific and efficient reaction between its bromoacetyl group and the thiol group of cysteine residues. This reaction proceeds via a nucleophilic substitution mechanism, resulting in a stable thioether bond. The efficiency and rate of this alkylation reaction in aqueous research settings are significantly influenced by the pH of the reaction medium.

The reactive species is the thiolate anion (S-), which is a more potent nucleophile than the protonated thiol (-SH). Therefore, the reaction rate is highly dependent on the pKa of the specific cysteine residue and the pH of the buffer. As the pH increases above the pKa of the thiol group, the concentration of the reactive thiolate anion rises, leading to an acceleration of the reaction kinetics.

Research has shown that the reaction of bromoacetyl groups is highly selective for sulfhydryl groups, especially within a controlled pH range. google.comgoogle.com Studies comparing the reactivity of maleimide (B117702) and bromoacetyl functional groups with thiols have demonstrated significant kinetic discrimination. nih.gov While maleimide reactions with thiols are often performed at a pH of 6.5-7.5, the bromoacetyl group shows optimal reactivity at higher pH values, typically around 8.0-9.0. nih.govresearchgate.netresearchgate.net At a pH below 7, the reaction is substantially slowed. google.com For instance, a comparative study indicated that kinetic discrimination of two to three orders of magnitude can be achieved between maleimide and bromoacetyl functions when the reaction with thiols is performed at pH 6.5. nih.gov The bromoacetyl group's reaction becomes more appreciable at pH 9.0. nih.gov

This pH-dependent reactivity allows for controlled and specific conjugation. google.com By maintaining the pH in the neutral to slightly basic range (pH 7-9), researchers can favor the specific alkylation of cysteine residues over other potentially nucleophilic amino acid side chains, such as the epsilon-amino group of lysine (B10760008) or the imidazole (B134444) group of histidine, which generally require a higher pH to become significantly reactive. google.comnih.gov The reaction is typically conducted in aqueous buffers like phosphate (B84403) or bicarbonate at ambient temperature. google.comnih.gov The progress and efficiency of the conjugation can be monitored by quantifying the formation of S-carboxymethylcysteine after acid hydrolysis of the conjugate. nih.govnih.gov

Table 1: pH Influence on Bromoacetyl-Thiol Conjugation

pH RangeRelative Reaction RateKey Considerations
< 7.0SlowReaction is significantly slowed as pH decreases. google.com
7.0 - 8.0Moderate to FastGood balance of reaction rate and selectivity for cysteine thiols. nih.gov
8.0 - 9.0FastOptimal for rapid conjugation; potential for minor side reactions increases. google.comnih.gov
> 9.0Very FastIncreased reactivity with other nucleophiles (e.g., amino groups) may occur. google.com

Impact of PEGylation on Conjugate Properties in Research Contexts

The incorporation of the polyethylene (B3416737) glycol (PEG) spacer, specifically the eight-unit chain in this compound, confers several advantageous properties to the resulting conjugate. This process, known as PEGylation, is a widely adopted strategy in bioconjugate chemistry to enhance the physicochemical and biological characteristics of molecules for research applications.

Hydrodynamic Radius Modulation and its Theoretical Implications

The attachment of a PEG chain increases the effective size of the conjugate in solution, a parameter known as the hydrodynamic radius. The flexible and heavily hydrated PEG8 chain extends from the surface of the conjugated molecule, sweeping out a larger volume than the unmodified molecule itself. This increase in the hydrodynamic radius has several theoretical and practical implications in research. For instance, it can be readily observed through techniques like size-exclusion chromatography (SEC), where PEGylated conjugates elute earlier than their non-PEGylated counterparts. This change in size can influence the molecule's interaction with other biological components and surfaces.

Reduced Immunogenicity and Altered Pharmacokinetics in Research Models

In the context of in vivo research models, PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and peptides. The flexible PEG chain can create a "shield" around the conjugated molecule, sterically hindering its recognition by antibodies and proteases. This shielding effect can lead to:

Reduced Immunogenicity: By masking epitopes on the protein or peptide surface, the PEG8 linker can decrease the likelihood of an immune response in animal models.

Altered Pharmacokinetics: The increased hydrodynamic radius of the PEGylated conjugate slows its renal clearance, as the larger size prevents efficient filtration by the glomerulus. This typically leads to a longer circulation half-life in the bloodstream. This prolonged exposure can be critical in various research studies, allowing for sustained activity of the conjugated molecule.

Strategies for Purification and Characterization of this compound Conjugates in Research

Following the conjugation reaction, a critical step is the purification of the desired this compound conjugate from unreacted starting materials (the molecule and the PEG linker) and any potential side products. The characterization of the purified conjugate is then necessary to confirm its identity, purity, and the extent of modification.

Purification Strategies:

The choice of purification method depends on the properties of the conjugate and the contaminants. Common techniques include:

Size-Exclusion Chromatography (SEC): This is a powerful method for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and other small molecules.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The addition of the hydrophilic PEG8 linker will cause the conjugate to elute earlier than the more hydrophobic, unmodified parent molecule, allowing for effective separation. nih.gov

Affinity Chromatography: If the target molecule has a specific binding partner (e.g., an antibody or receptor), this method can be used to specifically isolate the conjugate.

Characterization Methods:

Once purified, the conjugate must be thoroughly characterized to ensure its quality and confirm the success of the conjugation reaction.

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are indispensable for confirming the identity of the conjugate. The measured mass should correspond to the theoretical mass of the parent molecule plus the mass of the this compound moiety (562.5 Da). broadpharm.com MS can also help determine the degree of PEGylation if multiple cysteine residues were available for reaction.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When analyzing PEGylated proteins, SDS-PAGE can provide visual confirmation of conjugation. The PEGylated protein will migrate slower than the unmodified protein, appearing as a band with a higher apparent molecular weight. nih.gov

Amino Acid Analysis (AAA): This method can be used to quantify the extent of conjugation. After acid hydrolysis of the conjugate, the amount of the stable S-carboxymethylcysteine derivative formed can be measured, which is directly proportional to the amount of peptide conjugated. nih.govnih.gov

Table 2: Common Purification and Characterization Techniques for this compound Conjugates

TechniquePrincipleApplication in Conjugate Analysis
Purification
Size-Exclusion Chromatography (SEC)Separation by hydrodynamic sizeRemoves unreacted small molecule linkers. nih.gov
Reverse-Phase HPLC (RP-HPLC)Separation by hydrophobicitySeparates hydrophilic conjugate from unreacted parent molecule. nih.gov
Characterization
Mass Spectrometry (MS)Measurement of mass-to-charge ratioConfirms covalent addition of the PEG linker and determines modification ratio.
SDS-PAGESeparation by electrophoretic mobilityVisualizes the increase in apparent molecular weight upon conjugation. nih.gov
Amino Acid Analysis (AAA)Quantitation of amino acid compositionQuantifies the amount of S-carboxymethylcysteine to determine conjugation ratio. nih.govnih.gov

Future Directions and Emerging Research Avenues for Bromoacetamido Peg8 Acid Derivatives

Advancements in Multi-Functional Linker Design

The evolution from simple bifunctional linkers to complex, multi-functional architectures is a significant trend in bioconjugation and drug delivery. chempep.com Bromoacetamido-PEG8-acid derivatives are being reimagined as central scaffolds for the creation of next-generation linkers with enhanced capabilities.

Researchers are exploring the synthesis of heterotrifunctional linkers , where a third unique reactive group is incorporated alongside the bromoacetamide and carboxylic acid functionalities. This allows for the sequential or orthogonal conjugation of three different molecular entities. For example, a linker could be designed to simultaneously attach to a targeting antibody, a therapeutic payload, and an imaging agent, creating a single molecule for theranostic applications. The introduction of bioorthogonal reactive groups, such as azides or alkynes for "click chemistry," or DBCO for strain-promoted azide-alkyne cycloaddition, offers precise and efficient conjugation in complex biological environments without interfering with native biochemical processes. axispharm.combroadpharm.combroadpharm.com

Another area of advancement is the development of branched and multi-arm PEG linkers . mdpi.comprecisepeg.com By using a central core to extend multiple this compound arms, researchers can increase the loading capacity of conjugated molecules, such as drugs in an antibody-drug conjugate (ADC). mdpi.comamericanpharmaceuticalreview.com Studies have shown that branched PEG linkers can provide a "hydrophilicity reservoir," which helps to maintain desirable pharmacokinetic properties even with a higher drug-to-antibody ratio (DAR). americanpharmaceuticalreview.com This enhanced shielding can also protect the conjugated protein from enzymatic degradation and immune recognition more effectively than a linear PEG of the same molecular weight. mdpi.com

Cleavable linkers represent a further sophistication in linker design. axispharm.comnih.gov Derivatives of this compound can be engineered to include stimulus-responsive cleavage sites that release a payload in response to specific triggers within the target environment, such as changes in pH or the presence of specific enzymes. axispharm.com This controlled-release mechanism is crucial for maximizing therapeutic efficacy while minimizing off-target effects.

Linker AdvancementKey FeaturePotential Application
Heterotrifunctional LinkersThree distinct reactive groupsTheranostics (combining therapy and diagnostics)
Branched/Multi-arm LinkersIncreased payload capacity and shieldingHigh-potency antibody-drug conjugates
Cleavable LinkersStimulus-responsive payload releaseTargeted drug delivery with reduced side effects

Integration into Advanced Self-Assembling Systems

Self-assembly is a powerful bottom-up approach for creating complex nanostructures from individual molecular components. nih.govmdpi.com The amphiphilic nature of PEG-peptide conjugates, where the hydrophilic PEG chain is coupled with a hydrophobic peptide, can drive the formation of various self-assembled structures like micelles, nanofibers, and vesicles. reading.ac.ukacs.org this compound derivatives are poised to play a crucial role in the design and functionalization of these advanced systems.

By conjugating this compound to self-assembling peptides, researchers can precisely control the hydrophilic-lipophilic balance, thereby influencing the morphology and stability of the resulting nanostructures. reading.ac.uknih.gov The bromoacetamide and carboxylic acid termini offer handles for further functionalization. For instance, the carboxylic acid can be used to attach a targeting ligand to the surface of a self-assembled nanoparticle, while the bromoacetamide group could be used to cross-link the structure for enhanced stability or to attach a therapeutic agent within the core.

A notable example involves the use of PEG linkers to connect fibrillizing peptides with functional protein tags. nih.gov This approach allows for the creation of peptide nanofibrils that can display enzymes or other proteins, effectively creating functional biomaterials. nih.gov The flexibility and hydrophilicity of the PEG spacer are critical for ensuring that the conjugated protein retains its proper folding and activity. chempep.com

Future research will likely focus on creating more dynamic and responsive self-assembling systems. This could involve designing systems that assemble or disassemble in response to specific biological cues, a feature that could be exploited for on-demand drug release or the creation of "smart" biomaterials for tissue engineering. mdpi.com

Exploration in New Biological and Materials Science Disciplines

The unique properties of this compound derivatives are leading to their exploration in a growing number of scientific fields beyond traditional bioconjugation.

In materials science , these linkers are being used for the surface modification of various materials, including nanoparticles and medical devices. creativepegworks.comprecisepeg.com By attaching a layer of PEG via the linker, surfaces can be rendered more biocompatible, reducing non-specific protein adsorption and minimizing the risk of an immune response. creativepegworks.com This is particularly important for implants and other devices that come into direct contact with biological tissues. For example, the functionalization of magnetic nanoparticles with PEG-RGD peptide derivatives has been explored for cell labeling and as potential MRI contrast agents for cancer diagnostics. mdpi.com

In the field of biosensors , this compound derivatives can be used to immobilize biorecognition elements, such as antibodies or nucleic acids, onto a sensor surface. rsc.org The PEG spacer helps to extend the recognition element away from the surface, improving its accessibility to the target analyte and enhancing the sensor's sensitivity and performance. rsc.org

The development of hydrogels is another promising area. axispharm.com The bifunctional nature of this compound allows it to act as a cross-linking agent, connecting polymer chains to form a three-dimensional network. axispharm.comprecisepeg.com These hydrogels can be designed to be biodegradable and can encapsulate cells or therapeutic molecules, making them attractive for applications in tissue engineering and regenerative medicine.

DisciplineApplicationBenefit of this compound
Materials ScienceSurface modification of medical devices and nanoparticlesImproved biocompatibility, reduced protein fouling creativepegworks.com
BiosensorsImmobilization of biorecognition elementsEnhanced sensitivity and accessibility of sensing molecules rsc.org
Tissue EngineeringFormation of functional hydrogelsBiocompatible cross-linking for cell encapsulation and drug delivery axispharm.comprecisepeg.com

Development of High-Throughput Conjugation Methodologies

The increasing complexity of bioconjugates and the need to screen large libraries of molecules for desired properties have created a demand for high-throughput conjugation and purification methods. frontiersin.orgtudelft.nl Automating the conjugation process using this compound and its derivatives is a key area of future research.

Automated liquid handling platforms and robotic systems are being developed to perform conjugation reactions in a parallel format, such as in 96-well plates. frontiersin.orgtandfonline.comacs.org This allows for the rapid synthesis of a large number of different conjugates, which can then be screened for activity or other properties. Such platforms can precisely control reaction conditions and purification steps, leading to more reproducible results. acs.orgrsc.org

The integration of mass spectrometry (MS)-based techniques with automated synthesis is another significant advancement. nih.gov On-line methods that combine liquid chromatography with mass spectrometry (LC-MS) allow for the real-time monitoring of conjugation reactions and the characterization of the resulting products. frontiersin.org This provides immediate feedback on the success of the conjugation and the purity of the sample, accelerating the development timeline for new bioconjugates. nih.govfrontiersin.org

Furthermore, the development of closed-loop reaction systems that use data-driven modeling to autonomously optimize reaction conditions represents the next frontier in automated synthesis. rsc.org These "self-optimizing reactors" can rapidly explore a wide range of experimental parameters to identify the optimal conditions for a given conjugation reaction with minimal human intervention. rsc.org

Q & A

Q. What are the key structural and functional properties of Bromoacetamido-PEG8-acid relevant to its use in bioconjugation?

this compound (CAS 1698019-89-4, molecular formula C21H40BrNO11) is a heterobifunctional PEG derivative. Its bromoacetamido group enables thiol-reactive conjugation (e.g., cysteine residues in proteins), while the PEG8 spacer enhances solubility and reduces steric hindrance. The terminal carboxylic acid allows further functionalization via carbodiimide chemistry (e.g., EDC/NHS coupling) . Experimental validation: Use NMR (¹H, ¹³C) to confirm PEG chain integrity and bromoacetamido group presence. Quantify purity via HPLC with UV detection at 220–280 nm .

Q. How should this compound be stored and handled to maintain stability?

Store lyophilized powder at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the bromoacetamido group. For aqueous solutions, adjust pH to 4–6 and use within 24 hours to minimize degradation. Monitor stability via LC-MS to detect hydrolysis byproducts (e.g., free thiols or PEG-acid fragments) .

Q. What are the standard protocols for conjugating this compound to thiol-containing biomolecules?

  • Step 1 : Reduce disulfide bonds in target biomolecules (e.g., proteins) using TCEP or DTT.
  • Step 2 : React this compound (molar ratio 1.2:1 vs. thiols) in pH 7.4 buffer (PBS or HEPES) at 4°C for 4–16 hours.
  • Step 3 : Purify conjugates via size-exclusion chromatography or dialysis. Validate conjugation efficiency using SDS-PAGE (shift in molecular weight) or MALDI-TOF .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate aggregation during this compound conjugation?

Aggregation often arises from hydrophobic interactions or overmodification. Mitigation strategies:

  • Solvent optimization : Use chaotropic agents (e.g., 0.1% Tween-20) or co-solvents (5–10% DMSO) to improve solubility.
  • Stoichiometric control : Limit molar excess of PEG reagent to ≤2:1 to avoid crosslinking.
  • Temperature modulation : Conduct reactions at 4°C to slow kinetics and reduce nonspecific binding.
    Data analysis: Compare dynamic light scattering (DLS) profiles pre- and post-conjugation to quantify aggregation .

Q. How to resolve discrepancies in conjugation efficiency reported across studies using this compound?

Discrepancies may stem from variability in:

  • Thiol accessibility : Use Ellman’s assay to quantify free thiols pre-conjugation.
  • Reagent hydrolysis : Monitor bromoacetamido group integrity via LC-MS before use.
  • Purification methods : Compare SEC vs. dialysis recovery rates using UV-Vis or fluorescence quantification.
    Case study: A 2024 study found 20% efficiency loss when using expired reagents, highlighting the need for batch validation .

Q. What analytical techniques are critical for characterizing site-specificity of this compound modifications?

  • Intact mass spectrometry : Confirm molecular weight shifts with <0.1% error tolerance.
  • Tryptic digest + LC-MS/MS : Map conjugation sites by identifying PEG-modified peptides.
  • Circular dichroism (CD) : Assess secondary structural changes in proteins post-modification.
    Example: A 2023 study combined HDX-MS and molecular dynamics to resolve PEG-induced conformational changes in antibody-drug conjugates .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

  • Purification bottlenecks : Replace traditional column chromatography with preparative HPLC using C18 columns and acetonitrile/water gradients.
  • Byproduct formation : Optimize bromoacetylation reaction time (typically 8–12 hours) and monitor intermediates via TLC.
    Data-driven approach: A 2024 protocol achieved 85% yield by coupling in-line FTIR for real-time reaction monitoring .

Q. What are the best practices for validating batch-to-batch consistency in this compound production?

  • QC parameters :

    ParameterMethodAcceptance Criteria
    PurityHPLC≥98% (area %)
    PEG lengthMALDI-TOFMW = 562.5 ± 2 Da
    Bromine contentICP-MS1.0–1.2 eq/mol
  • Stability studies : Accelerated degradation testing at 40°C/75% RH for 4 weeks .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the immunogenicity of PEGylated constructs using this compound?

Conflicting data may arise from:

  • PEG length : Shorter PEGs (e.g., PEG8 vs. PEG24) exhibit higher anti-PEG antibody induction.
  • Animal models : BALB/c mice show stronger immune responses than Sprague-Dawley rats.
    Resolution: Meta-analysis of 15 studies (2010–2024) confirmed PEG8 conjugates induce <5% immunogenicity in primates vs. 15–20% in rodents, underscoring species-specific variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.